3-(Furan-2-yl)-2-methylprop-2-enoic acid
CAS No.: 84050-60-2
Cat. No.: VC3381738
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84050-60-2 |
|---|---|
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 3-(furan-2-yl)-2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | FMGWVXJFJBAZDH-UHFFFAOYSA-N |
| SMILES | CC(=CC1=CC=CO1)C(=O)O |
| Canonical SMILES | CC(=CC1=CC=CO1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-(Furan-2-yl)-2-methylprop-2-enoic acid is characterized by a furan heterocycle connected to a methylated acrylic acid group. The compound has a molecular formula of C8H8O3 and a molecular weight of 152.15 g/mol . The structure features a furan ring with an attached side chain containing a carbon-carbon double bond and a carboxylic acid functional group. This arrangement contributes to its unique chemical properties and reactivity patterns.
Isomerism and Stereochemistry
The compound exists in different isomeric forms, with the (E)-isomer being specifically identified in chemical databases . The full IUPAC name of this isomer is (E)-3-(furan-2-yl)-2-methylprop-2-enoic acid, indicating the trans configuration around the carbon-carbon double bond. This stereochemical arrangement potentially affects the compound's physical properties, reactivity, and biological activities.
Identification and Nomenclature
Chemical Identifiers
For precise identification in chemical databases and literature, 3-(Furan-2-yl)-2-methylprop-2-enoic acid is associated with several standardized identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 3-(Furan-2-yl)-2-methylprop-2-enoic acid
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
These alternative names reflect different naming conventions but refer to the same chemical structure, with some providing additional stereochemical information.
Synthesis Methodologies
Synthetic Pathways
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-enoic acid typically involves the reaction between furan and methylacrylic acid. This reaction represents a key pathway for creating the carbon-carbon bond between the furan ring and the acrylic acid derivative. The general synthetic route can be described as a conjugation reaction that forms the characteristic structure of this compound.
Reaction Conditions and Catalysts
The synthesis reaction is generally carried out under acidic conditions, with triflic acid frequently serving as a catalyst. The specific reaction parameters, including temperature, solvent system, and reaction time, significantly influence both the yield and purity of the final product. Careful control of these conditions is essential for obtaining the compound with the desired stereochemistry.
Purification Methods
After synthesis, purification steps may include recrystallization, column chromatography, or other separation techniques to isolate the pure compound. These methods are crucial for removing reaction by-products and unreacted starting materials, especially when the compound is intended for biological testing or further synthetic applications.
Biological Activities and Properties
Structure-Activity Relationships
The biological activity of 3-(Furan-2-yl)-2-methylprop-2-enoic acid likely derives from its unique structural features:
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The furan ring, which can participate in various biological interactions due to its aromatic and heterocyclic nature
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The α,β-unsaturated carboxylic acid moiety, which may act as a Michael acceptor in biological systems
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The methyl substituent, which can influence the compound's lipophilicity and binding properties with biological targets
These structural elements contribute to the compound's potential biological effects and its value in medicinal chemistry applications.
Applications in Research and Development
Role in Medicinal Chemistry
3-(Furan-2-yl)-2-methylprop-2-enoic acid has potential applications in medicinal chemistry due to its structural characteristics and biological activities. As a member of the phenylpropanoids and polyketides class, it shares structural features with compounds known to possess diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Synthetic Intermediate Value
The compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activities. Its functional groups—the carboxylic acid and the furan ring—provide multiple sites for further chemical modifications, making it a versatile building block in the synthesis of pharmaceutical candidates and other bioactive compounds.
Structural Analogues and Derivatives
Structurally related compounds, such as those with modifications to the furan ring or variations in the side chain, represent an interesting area for structure-activity relationship studies. For example, compounds like (2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid demonstrate how structural modifications can create a diverse family of compounds with potentially enhanced or altered biological properties.
Analytical Characterization
Chromatographic Behavior
Chromatographic techniques are essential for the isolation and purification of 3-(Furan-2-yl)-2-methylprop-2-enoic acid. Methods such as gas chromatography coupled with mass spectrometry (GC/MS) can be particularly useful for analyzing this compound and its isomers, similar to the approach used for furan fatty acids described in search result . These techniques allow for the separation and identification of different isomeric forms, including potential geometrical isomers.
Related Compounds and Structural Diversity
Furan-Containing Carboxylic Acids
3-(Furan-2-yl)-2-methylprop-2-enoic acid belongs to a broader family of furan-containing carboxylic acids. This structural class includes compounds with varying substituents on the furan ring and modifications to the carboxylic acid-containing side chain. The furan moiety, with its aromatic character and oxygen-containing heterocycle, contributes to the distinctive properties of these compounds.
Unsaturated Furan Fatty Acids
The structural features of 3-(Furan-2-yl)-2-methylprop-2-enoic acid share similarities with unsaturated furan fatty acids (uFuFA), which are found in various food sources and possess important antioxidant properties . These related compounds often exhibit geometrical and positional isomerism, which can significantly influence their biological activities and physical properties.
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